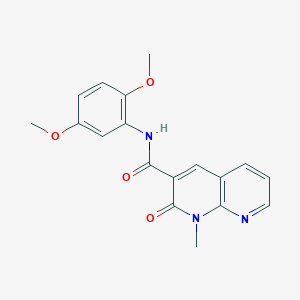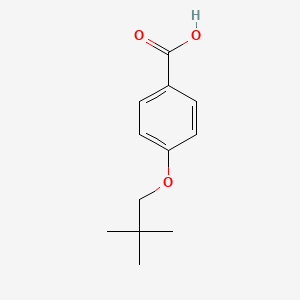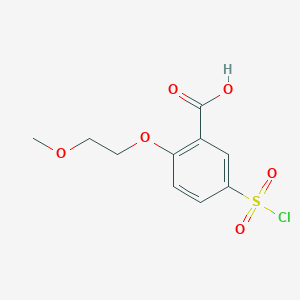
2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is used in a variety of scientific research applications, including cell culture and animal studies. It has been used to study its biochemical and physiological effects on cells and organisms, as well as its potential therapeutic applications. In addition, this compound has been used to study the mechanism of action of other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs).
Mecanismo De Acción
2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is believed to exert its effects by inhibiting the action of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. By blocking the action of COX-2, this compound is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and antioxidant properties in both cell culture and animal studies. In addition, it has been shown to reduce pain and inflammation in animal models of arthritis. In cell culture studies, this compound has been found to inhibit the growth of cancer cells, suggesting that it may have potential therapeutic applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid in laboratory experiments include its relatively low cost and easy availability. Its low toxicity makes it safe to use in cell culture and animal studies. However, this compound is not as potent as some other compounds, such as NSAIDs, which can limit its effectiveness in some applications.
Direcciones Futuras
Future research on 2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid could focus on its potential therapeutic applications in the treatment of cancer and other diseases. In addition, further research could explore its effects on other biochemical pathways and its potential interactions with other drugs. Finally, research could focus on developing more effective and less toxic synthetic methods for producing this compound.
Métodos De Síntesis
2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is synthesized using a two-step process. In the first step, a butanoyl chloride is reacted with a solution of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl acetic acid in an organic solvent. The reaction produces a mixture of this compound and a byproduct, 4-chlorobutanoic acid. In the second step, the mixture is treated with an alkaline solution to remove the 4-chlorobutanoic acid, leaving pure this compound.
Propiedades
IUPAC Name |
2-(6-butanoyl-2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-3-4-12(17)10-5-6-13-11(7-10)16(8-14(18)19)15(20)9(2)21-13/h5-7,9H,3-4,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYNSLNGUVLBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)OC(C(=O)N2CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2790041.png)
![2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2790043.png)
![1,3-dimethyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2790044.png)


![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-YL-propyl)-amine dihydrochloride](/img/structure/B2790049.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3,4-dimethylphenyl)acetamide](/img/structure/B2790054.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2790056.png)


![N-[4-(Dimethylsulfamoyl)-3-methylphenyl]prop-2-enamide](/img/structure/B2790060.png)
![ethyl 4-(1,7-dimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2790062.png)
